Schisantherin A
Overview
Description
Schisantherin A is a dibenzocyclooctadiene lignan isolated from the fruit of Schisandra sphenanthera. It has been traditionally used in Chinese medicine under the name Wuweizi as an antitussive, tonic, and sedative agent . This compound exhibits a range of pharmacological activities, including anti-inflammatory, antioxidant, and hepatoprotective effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: Schisantherin A can be synthesized through various chemical reactions involving the cyclization of specific precursor molecules. The synthetic routes typically involve the use of reagents such as methylenedioxy, methyl, methoxy, benzoxyl, and hydroxyl groups . The reaction conditions often require precise control of temperature, pH, and solvent systems to ensure the desired product yield and purity.
Industrial Production Methods: Industrial production of this compound primarily relies on the extraction from the fruit of Schisandra sphenanthera. The extraction process involves the use of solvents such as ethanol or methanol to isolate the active compound. Advanced techniques like ultra-high-performance liquid chromatography coupled with hybrid triple quadrupole time-of-flight mass spectrometry (UHPLC-Q-TOF-MS/MS) are employed to ensure the purity and quality of the extracted compound .
Chemical Reactions Analysis
Types of Reactions: Schisantherin A undergoes various chemical reactions, including oxidation, reduction, methylation, and conjugation with glucuronide, taurine, glucose, and glutathione groups . These reactions are essential for its metabolic transformation and biological activity.
Common Reagents and Conditions: The common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and methylating agents. The reaction conditions often involve specific pH levels, temperatures, and solvent systems to facilitate the desired chemical transformations.
Major Products Formed: The major products formed from the reactions of this compound include its metabolites, which are identified using UHPLC-Q-TOF-MS/MS. These metabolites play a crucial role in the compound’s pharmacological effects and are involved in various metabolic pathways .
Scientific Research Applications
Schisantherin A has a wide range of scientific research applications, including:
Chemistry: It is used as a reference compound in the study of lignans and their chemical properties.
Medicine: The compound has shown potential in treating inflammatory diseases, cardiovascular diseases, and neurodegenerative disorders
Mechanism of Action
Schisantherin A exerts its effects through multiple molecular targets and pathways. It inhibits the activation of extracellular signal-regulated kinase (ERK), p38, and c-jun NH2-terminal kinase (JNK) phosphorylation protein expression . Additionally, it inhibits the translocation of p65-NF-κB into the nucleus by degrading IκBα . These actions result in the suppression of inflammatory cytokines and the modulation of oxidative stress and apoptosis pathways .
Comparison with Similar Compounds
Schisantherin A is compared with other dibenzocyclooctadiene lignans such as Schisandrin and Schisandrin B. While all these compounds share similar structural features and pharmacological activities, this compound is unique in its potent anti-inflammatory and hepatoprotective effects . The similar compounds include:
Schisandrin: Known for its sedative, hypnotic, and antioxidant properties.
Schisandrin B: Exhibits neuroprotective and anti-inflammatory effects.
Properties
IUPAC Name |
[(8S,9S,10S)-9-hydroxy-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-8-yl] benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32O9/c1-16-12-18-13-21-25(38-15-37-21)26(35-5)22(18)23-19(14-20(33-3)24(34-4)27(23)36-6)28(30(16,2)32)39-29(31)17-10-8-7-9-11-17/h7-11,13-14,16,28,32H,12,15H2,1-6H3/t16-,28-,30-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFCGDBKFOKKVAC-DSASHONVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC3=C(C(=C2C4=C(C(=C(C=C4C(C1(C)O)OC(=O)C5=CC=CC=C5)OC)OC)OC)OC)OCO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC2=CC3=C(C(=C2C4=C(C(=C(C=C4[C@@H]([C@@]1(C)O)OC(=O)C5=CC=CC=C5)OC)OC)OC)OC)OCO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70207261 | |
Record name | Benzo(3,4)cycloocta(1,2-f)(1,3)benzodioxole-5,6-diol, 5,6,7,8-tetrahydro-1,2,3,13-tetramethoxy-6,7-dimethyl-, 5-benzoate, (5S-(5alpha,6beta,7beta))- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70207261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
536.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58546-56-8 | |
Record name | Schisantherin A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058546568 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzo(3,4)cycloocta(1,2-f)(1,3)benzodioxole-5,6-diol, 5,6,7,8-tetrahydro-1,2,3,13-tetramethoxy-6,7-dimethyl-, 5-benzoate, (5S-(5alpha,6beta,7beta))- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70207261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SCHISANTHERIN A | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/873480KS4A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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